![molecular formula C18H18N2O6S2 B2435586 methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034397-83-4](/img/structure/B2435586.png)
methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O6S2 and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Carbamate Derivatives
The synthesis of carbamate derivatives is a significant area of research, where compounds similar to the queried compound are used. For example, the condensation of methyl (3-hydroxyphenyl)carbamate with various reactants leads to the formation of different methyl carbamates, demonstrating the versatility of carbamates in synthetic organic chemistry (Velikorodov & Imasheva, 2008).
Biological and Nonbiological Modifications
Carbamates undergo various modifications in biological and nonbiological settings, indicating their potential for diverse applications in medicinal chemistry and environmental science. Methylcarbamate insecticides, for instance, are metabolized in animals, plants, and insects through hydrolysis, oxidation, dealkylation, and conjugation, leading to the formation of similar or identical products (Knaak, 1971).
Antimitotic Agents
In the field of cancer research, carbamate derivatives are studied for their antimitotic properties. The synthesis and evaluation of chiral isomers of ethyl carbamates have shown differential biological activity, emphasizing the importance of stereochemistry in the design of antimitotic agents (Temple & Rener, 1992).
Prodrug Development
Carbamate analogues of active pharmaceutical ingredients are synthesized as prodrugs to improve the properties of the parent drug. For example, several carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been evaluated against Pneumocystis carinii pneumonia in a rat model, demonstrating the utility of carbamates in developing more effective and less toxic therapeutic agents (Rahmathullah et al., 1999).
Photovoltaic Applications
The role of carbamate derivatives extends into materials science, where they are used in the development of dye-sensitized solar cells. Phenothiazine derivatives with various conjugated linkers, including carbamates, have been synthesized and shown to affect the performance of these solar cells, highlighting the potential of carbamates in energy conversion technologies (Kim et al., 2011).
properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-27-11-13)16-3-2-9-26-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNZGFGQVPCZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.